1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine
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Overview
Description
1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromo-5-methylphenyl.
Piperazine Formation: The brominated product is then reacted with ethylpiperazine under basic conditions, often using a base like potassium carbonate or sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent piperazine formation using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated products.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is employed in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylpiperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-methylphenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(3-Bromo-5-methylphenyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine is unique due to the specific combination of the bromine atom, methyl group, and ethyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-3-15-4-6-16(7-5-15)13-9-11(2)8-12(14)10-13/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLGSEVKRFKIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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